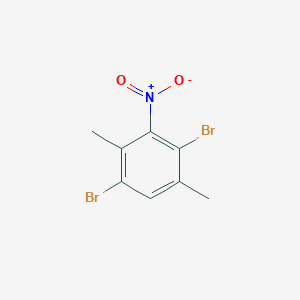
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methyl groups, and a nitro group
Métodos De Preparación
The synthesis of 1,4-dibromo-2,5-dimethyl-3-nitrobenzene typically involves multiple steps:
Bromination: The addition of bromine atoms is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-dibromo-2,5-dimethyl-3-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms and methyl groups influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions.
Comparación Con Compuestos Similares
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene can be compared with other similar compounds such as:
1,4-Dibromo-2,5-dimethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,4-Dibromo-2-nitrobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.
1,4-Dibromo-3-nitrobenzene: Different positioning of the nitro group, leading to variations in chemical behavior.
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,1-2H3 |
Clave InChI |
SAZQHRSOIUISAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Br)[N+](=O)[O-])C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


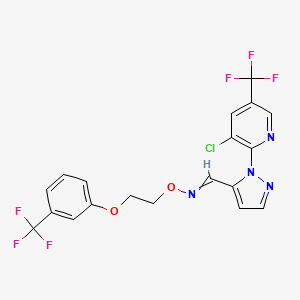
![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)
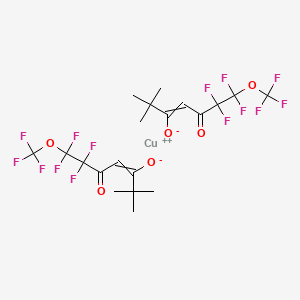
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)
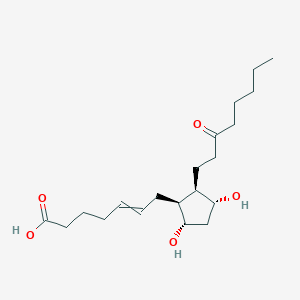
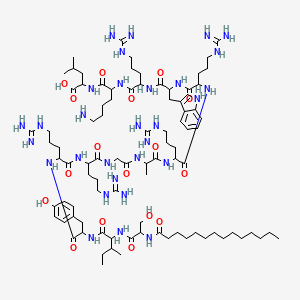

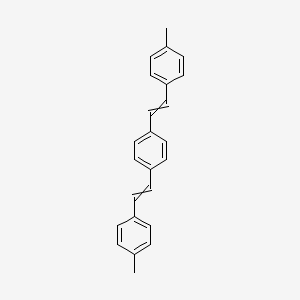


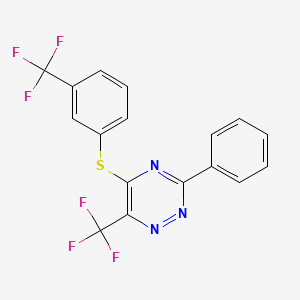
![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
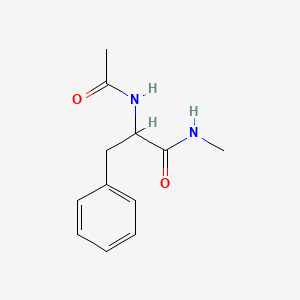
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)
